molecular formula C18H24N2O5S B3286943 Tropisetron mesylate CAS No. 833482-77-2

Tropisetron mesylate

Cat. No.: B3286943
CAS No.: 833482-77-2
M. Wt: 380.5 g/mol
InChI Key: FFTYLXTULVZQRZ-KOQCZNHOSA-N
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Description

Tropisetron mesylate is a compound primarily used as an antiemetic to prevent nausea and vomiting induced by chemotherapy, radiotherapy, and surgery. It is an indole derivative and functions as a selective serotonin receptor antagonist, specifically targeting the 5-hydroxytryptamine receptor 3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tropisetron mesylate involves multiple steps, starting with the preparation of tropisetron. Tropisetron is synthesized through the reaction of indole-3-carboxylic acid with tropine in the presence of a coupling agent. The resulting product is then treated with methanesulfonic acid to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: Tropisetron mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tropisetron can yield indole oxides, while reduction can produce tropane derivatives .

Scientific Research Applications

Tropisetron mesylate has a wide range of scientific research applications:

Mechanism of Action

Tropisetron mesylate exerts its effects by selectively antagonizing the 5-hydroxytryptamine receptor 3. These receptors are located in the central and peripheral nervous systems, including the chemoreceptor trigger zone in the brainstem and the vagal nerve terminals in the gastrointestinal tract. By blocking these receptors, this compound inhibits the serotonin-induced signal transmission that leads to nausea and vomiting .

Comparison with Similar Compounds

Uniqueness: Tropisetron mesylate is unique due to its specific binding affinity and selectivity for the 5-hydroxytryptamine receptor 3. It is well-tolerated with a favorable side effect profile, making it a valuable option in the management of chemotherapy-induced nausea and vomiting .

Properties

IUPAC Name

methanesulfonic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.CH4O3S/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;1-5(2,3)4/h2-5,10-13,18H,6-9H2,1H3;1H3,(H,2,3,4)/t11-,12+,13?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTYLXTULVZQRZ-KOQCZNHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833482-77-2
Record name Tropisetron mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0833482772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TROPISETRON MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2V6FDY03T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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